![molecular formula C20H33NO3 B5534378 (3R*,4R*)-1-(5-isopropyl-2-methoxybenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol](/img/structure/B5534378.png)
(3R*,4R*)-1-(5-isopropyl-2-methoxybenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol
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Overview
Description
The compound of interest is part of a larger family of organic molecules often utilized in various chemical and pharmacological research areas. The structural specifics give it unique chemical and physical properties.
Synthesis Analysis
The compound's synthesis involves several key steps, including conjugate addition, N-deallylation, cyclization, and functionalization processes. These steps can lead to high diastereoselectivity, crucial for the compound's intended applications (Davies et al., 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques such as IR, 1H NMR, and X-ray single crystal diffraction. This data provides information on the compound’s crystal system, space group, and conformational details, which are essential for understanding its chemical behavior (Linsha, 2015).
Chemical Reactions and Properties
Chemical reactions involving the compound often include transformations such as asymmetric synthesis, which can lead to the creation of specific stereoisomers with distinct biological activities. The methodologies applied in these reactions are critical for producing compounds with high purity and yield (Shetty & Nelson, 1988).
properties
IUPAC Name |
(3R,4R)-4-(2-methoxyethyl)-1-[(2-methoxy-5-propan-2-ylphenyl)methyl]-3-methylpiperidin-4-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO3/c1-15(2)17-6-7-19(24-5)18(12-17)14-21-10-8-20(22,9-11-23-4)16(3)13-21/h6-7,12,15-16,22H,8-11,13-14H2,1-5H3/t16-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELCLGVGRFEMOT-OXQOHEQNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(CCOC)O)CC2=C(C=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(CCOC)O)CC2=C(C=CC(=C2)C(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-1-(5-isopropyl-2-methoxybenzyl)-4-(2-methoxyethyl)-3-methylpiperidin-4-ol |
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